molecular formula C20H22BrFN2OS B6503403 5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1) CAS No. 1107591-21-8

5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1)

Cat. No.: B6503403
CAS No.: 1107591-21-8
M. Wt: 437.4 g/mol
InChI Key: VHXZLGRKBGKOHR-UHFFFAOYSA-M
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Description

5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1) is a complex heterocyclic compound. This compound features a unique structure that combines imidazo and thiazinium rings, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[2,1-b][1,3]thiazinium derivatives typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylphenyl and 4-fluorophenyl derivatives with suitable imidazo and thiazinium precursors can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[2,1-b][1,3]thiazinium derivatives can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

5H-Imidazo[2,1-b][1,3]thiazinium derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Imidazo[2,1-b][1,3]thiazinium derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Imidazo[2,1-b][1,3]thiazinium derivatives are unique due to their combined imidazo and thiazinium rings, which provide distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2OS.BrH/c1-2-15-4-10-18(11-5-15)22-14-20(24,16-6-8-17(21)9-7-16)23-12-3-13-25-19(22)23;/h4-11,24H,2-3,12-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXZLGRKBGKOHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107591-21-8
Record name 5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107591-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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